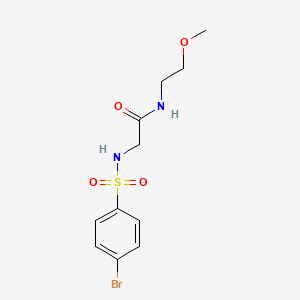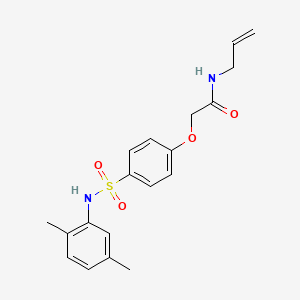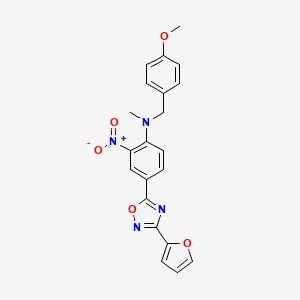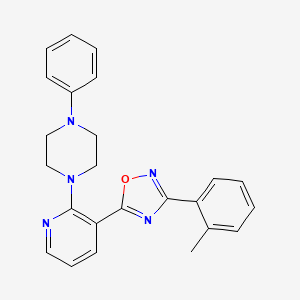
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as BPSA, is a chemical compound that belongs to the class of sulfonamide derivatives. BPSA has been extensively studied in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which play a role in tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in tumor growth. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide is its potential applications in the treatment of various diseases. This compound has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have limited solubility in certain solvents, which could affect its bioavailability. In addition, the exact mechanism of action of this compound is not fully understood, which could make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Another area of research could focus on elucidating the exact mechanism of action of this compound, which could provide insights into its therapeutic potential. Additionally, further studies could be conducted to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, this compound could be used as a starting point for the development of novel sulfonamide derivatives with improved therapeutic properties.
Synthesemethoden
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide can be synthesized by reacting 4-bromoaniline with chlorosulfonic acid to form 4-bromobenzenesulfonic acid. The resulting product is then reacted with N-(2-methoxyethyl)acetamide in the presence of a base, such as potassium carbonate, to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4S/c1-18-7-6-13-11(15)8-14-19(16,17)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMBZMIOQRXTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)




![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)






